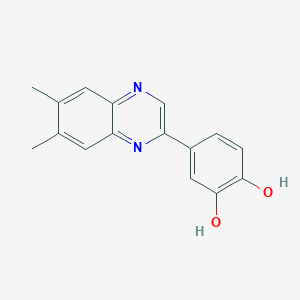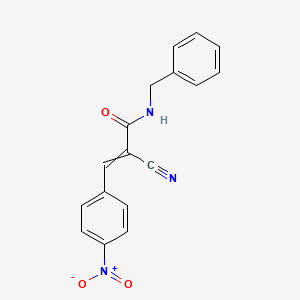
Albacarcin V
Vue d'ensemble
Description
Albacarcin V is a compound derived from marine microorganisms, specifically from the genus Streptomyces . It is known for its potent antimicrobial and antitumor properties. Initially discovered in the 1950s, this compound has garnered attention for its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Albacarcin V can be synthesized through mechanochemical methods. One approach involves the preparation of a self-micelle solid dispersion using disodium glycyrrhizin as an excipient. This method enhances the solubility and bioavailability of this compound . The process involves ball milling with zirconium balls at a rotation speed of 30 rpm for 2.5 hours .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. Optimization of fermentation conditions, such as the use of glucose, corn starch, and soybean meal, can significantly enhance the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Albacarcin V undergoes various chemical reactions, including oxidation and substitution. It is known to inhibit topoisomerase I activity in Mycobacterium tuberculosis by intercalating DNA at specific sequences .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include formic acid and acetonitrile for detection and quantification . The compound is also involved in Suzuki-Miyaura cross-coupling reactions .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antimicrobial and antitumor activities .
Applications De Recherche Scientifique
Albacarcin V has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives with improved biological activities.
Biology: this compound exhibits potent antimicrobial activity against MRSA and Mycobacterium tuberculosis
Medicine: The compound has shown promise in the treatment of drug-resistant tuberculosis and certain types of cancer
Industry: this compound is used in the formulation of creams for the treatment of skin infections.
Mécanisme D'action
Albacarcin V is structurally similar to compounds such as gilvocarcin V, ravidomycin, and polycarcin . These compounds share a benzonaphthopyranone structure and exhibit strong antitumor properties . this compound is unique in its potent activity against drug-resistant strains of Mycobacterium tuberculosis and its ability to intercalate DNA at specific sequences .
Comparaison Avec Des Composés Similaires
- Gilvocarcin V
- Ravidomycin
- Polycarcin
Albacarcin V stands out due to its specific mechanism of action and its effectiveness against multidrug-resistant pathogens .
Propriétés
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918931 | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-46-8, 82196-88-1 | |
| Record name | Albacarcin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysomycin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


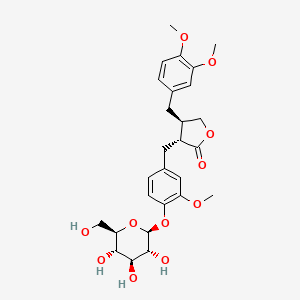
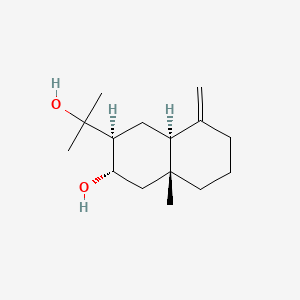
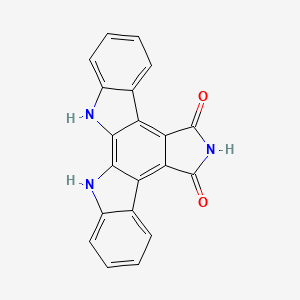
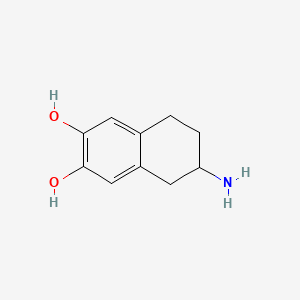
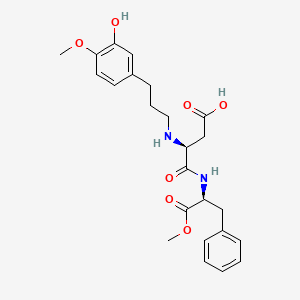
![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)
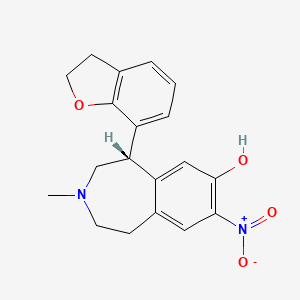
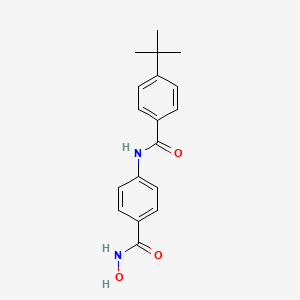
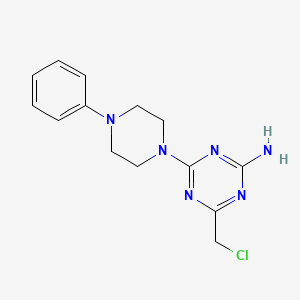
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

